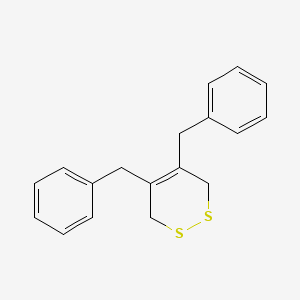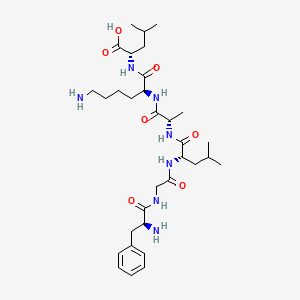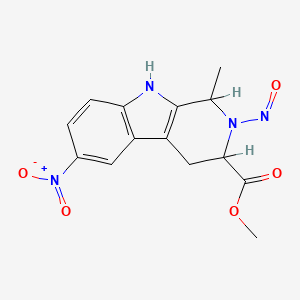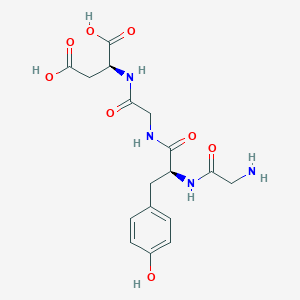
1,4-Bis(dichloroacetyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(dichloroacetyl)benzene is an organic compound with the molecular formula C10H6Cl4O2 It consists of a benzene ring substituted with two dichloroacetyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(dichloroacetyl)benzene can be synthesized through the reaction of terephthaloyl chloride with dichloroacetic acid in the presence of a catalyst such as dimethylaminopyridine (DMAP). The reaction typically occurs in a solvent like benzene under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(dichloroacetyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The dichloroacetyl groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 1,4-bis(chloroacetyl)benzene.
Oxidation Reactions: Oxidation can lead to the formation of terephthalic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1,4-bis(chloroacetyl)benzene.
Oxidation: Formation of terephthalic acid derivatives.
Scientific Research Applications
1,4-Bis(dichloroacetyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-Bis(dichloroacetyl)benzene involves its interaction with molecular targets such as enzymes. The dichloroacetyl groups can act as electrophiles, reacting with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(chloroacetyl)benzene
- 1,4-Bis(trichloromethyl)benzene
- 1,4-Bis(difluoromethyl)benzene
Uniqueness
Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic and industrial applications .
Properties
Molecular Formula |
C10H6Cl4O2 |
|---|---|
Molecular Weight |
300.0 g/mol |
IUPAC Name |
2,2-dichloro-1-[4-(2,2-dichloroacetyl)phenyl]ethanone |
InChI |
InChI=1S/C10H6Cl4O2/c11-9(12)7(15)5-1-2-6(4-3-5)8(16)10(13)14/h1-4,9-10H |
InChI Key |
YPBRIRUXJMRLSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(Cl)Cl)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


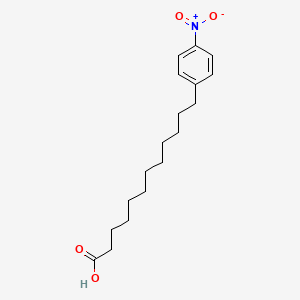

![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B12547875.png)
amino}ethan-1-ol](/img/structure/B12547880.png)

![[3-(Octadecylsulfanyl)propyl]phosphonic acid](/img/structure/B12547897.png)
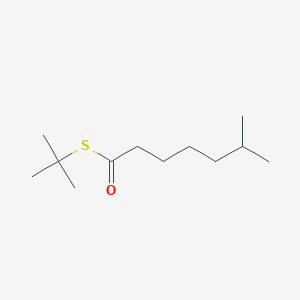
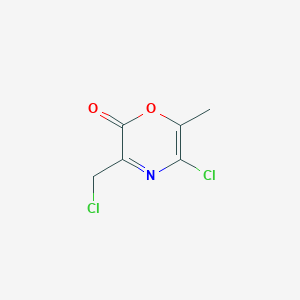
![L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B12547921.png)
